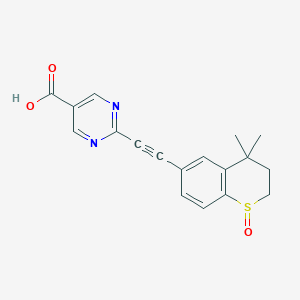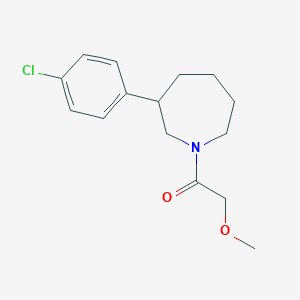
1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxybenzyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an isocyanate with an amine. For example, 4-methoxyphenyl isocyanate could react with 1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)amine to form the urea linkage .Chemical Reactions Analysis
Urea derivatives can participate in a variety of chemical reactions. For example, they can undergo hydrolysis to form amines and isocyanic acid. They can also react with Grignard reagents to form substituted ureas .Wissenschaftliche Forschungsanwendungen
Urea Biosensors
Urea, a key component in the mentioned compound, is extensively studied for its application in biosensors designed to detect and quantify urea concentration. The critical importance of urea detection is highlighted in medical diagnostics and environmental monitoring, where it serves as an indicator of various health conditions and environmental states. Urea biosensors utilize enzyme urease as a bioreceptor element, leveraging advances in nanotechnology and materials science to enhance sensitivity and specificity. These developments have significant implications for the rapid and accurate detection of urea in clinical and environmental samples, offering a foundation for innovative diagnostic tools and pollution monitoring systems (Botewad et al., 2021).
Environmental Remediation
The compound's structural characteristics, particularly the presence of the urea moiety, find utility in environmental remediation, especially in the treatment of organic pollutants. Enzymatic approaches utilizing oxidoreductive enzymes, in the presence of redox mediators, have shown promise in degrading recalcitrant compounds in wastewater. This application underscores the potential of urea and its derivatives in enhancing the efficiency of pollutant degradation, presenting a viable solution to mitigate environmental pollution and promote sustainability (Husain & Husain, 2007).
Urease Inhibitors and Agricultural Applications
In agriculture, the role of urea-based compounds, especially as urease inhibitors, is pivotal in managing nitrogen efficiency in soils. These inhibitors slow down the hydrolysis of urea, reducing nitrogen loss through volatilization. This application is crucial for enhancing fertilizer efficiency, decreasing environmental nitrogen pollution, and improving crop yields. The exploration of urea derivatives in this context offers insights into developing more effective and environmentally friendly agricultural practices (Kosikowska & Berlicki, 2011).
Drug Design and Medicinal Chemistry
Although the requirement excludes drug-related information, it's worth noting that urea's unique hydrogen-binding capabilities make it a significant functional group in medicinal chemistry. It is incorporated into small molecules displaying a broad range of bioactivities, emphasizing its versatility in drug design to modulate selectivity, stability, toxicity, and pharmacokinetic profiles of lead molecules (Jagtap et al., 2017).
Eigenschaften
IUPAC Name |
1-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-3-[(4-methoxyphenyl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O3/c1-26-17-8-2-13(3-9-17)11-21-19(25)22-15-10-18(24)23(12-15)16-6-4-14(20)5-7-16/h2-9,15H,10-12H2,1H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWPBIXHBJQGRDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(4-methoxybenzyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

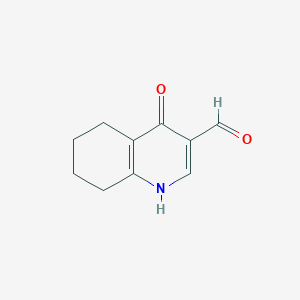
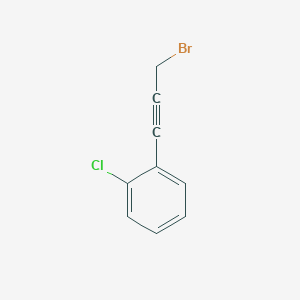

![3-methyl-2-oxo-N-(4-(thiazol-2-yloxy)benzyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2628681.png)
![2-(2,4,7,8-Tetramethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)acetamide](/img/structure/B2628682.png)

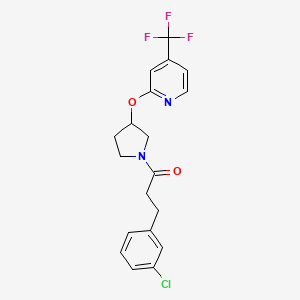
![N-benzyl-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2628688.png)
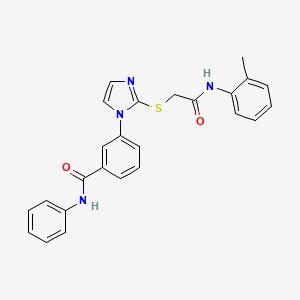
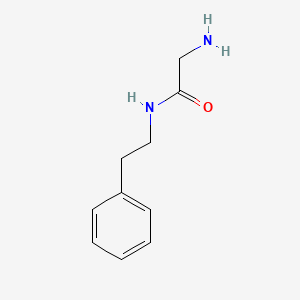

![2-(4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)-4,5-dimethoxyisoindoline-1,3-dione](/img/structure/B2628698.png)
